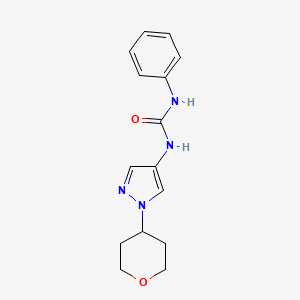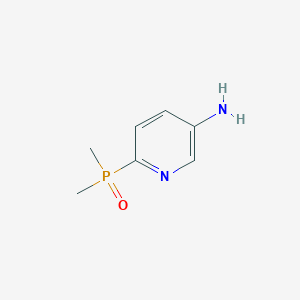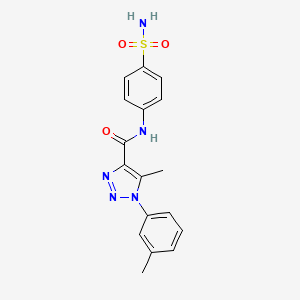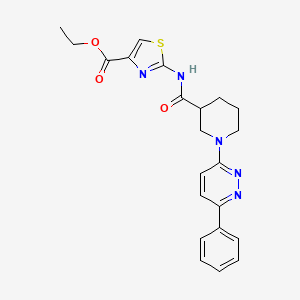![molecular formula C19H26N6O2 B2392504 (4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-2-イル)(4-(1,3,5-トリメチル-1H-ピラゾール-4-カルボニル)ピペラジン-1-イル)メタノン CAS No. 1903036-94-1](/img/structure/B2392504.png)
(4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-2-イル)(4-(1,3,5-トリメチル-1H-ピラゾール-4-カルボニル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a tetrahydropyrazolo[1,5-a]pyridin-2-yl group and a 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group linked by a piperazine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydropyrazolo[1,5-a]pyridin-2-yl group and the 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group separately, followed by their connection via a piperazine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine ring system, which is a bicyclic structure containing a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrazolo[1,5-a]pyridine ring system and the piperazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazolo[1,5-a]pyridine and piperazine rings. For example, these rings could influence the compound’s solubility, stability, and reactivity .科学的研究の応用
B型肝炎ウイルス (HBV) に対する抗ウイルス活性
この化合物は、HBV治療のための有望なコアタンパク質アロステリックモジュレーター (CpAM) として特定されています。 Journal of Medicinal Chemistry に掲載された研究で、研究者は、幅広いヌクレオシド耐性HBV変異体を効果的に阻害する一連の 4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン (THPP)誘導体を発見しました 。リード化合物「45」は、HBV AAVマウスモデルでHBV DNAウイルス量を減らす経口有効性を示しました。
HBV を超えた感染症
初期の焦点はHBVに置かれていますが、この化合物の広域スペクトル抗ウイルス活性は、他のウイルスに対する潜在的な用途を示唆しています。研究者は、HIV、インフルエンザ、またはヘルペスウイルスなどの他のRNAまたはDNAウイルスに対する有効性を調べることができます。
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-13-17(14(2)22(3)20-13)19(27)24-10-8-23(9-11-24)18(26)16-12-15-6-4-5-7-25(15)21-16/h12H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGSDUZIDNZFJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B2392423.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2392426.png)
![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)




![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
![10-(4-bromobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2392437.png)


![2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide](/img/structure/B2392442.png)
